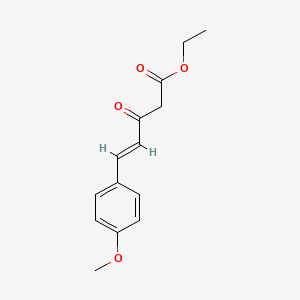

(E)-Ethyl 5-(4-methoxyphenyl)-3-oxopent-4-enoate

CAS No.:

Cat. No.: VC13651551

Molecular Formula: C14H16O4

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16O4 |

|---|---|

| Molecular Weight | 248.27 g/mol |

| IUPAC Name | ethyl (E)-5-(4-methoxyphenyl)-3-oxopent-4-enoate |

| Standard InChI | InChI=1S/C14H16O4/c1-3-18-14(16)10-12(15)7-4-11-5-8-13(17-2)9-6-11/h4-9H,3,10H2,1-2H3/b7-4+ |

| Standard InChI Key | DEWQNTQEHCLPTA-QPJJXVBHSA-N |

| Isomeric SMILES | CCOC(=O)CC(=O)/C=C/C1=CC=C(C=C1)OC |

| SMILES | CCOC(=O)CC(=O)C=CC1=CC=C(C=C1)OC |

| Canonical SMILES | CCOC(=O)CC(=O)C=CC1=CC=C(C=C1)OC |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is ethyl (E)-5-(4-methoxyphenyl)-3-oxopent-4-enoate, reflecting its ester functional group (ethyl), ketone moiety (3-oxo), and stereospecific double bond (E-configuration) . The molecule comprises a pent-4-enoate backbone substituted at position 5 with a 4-methoxyphenyl group. The E-geometry of the double bond between C4 and C5 ensures spatial separation of the aryl and ketone groups, influencing its reactivity and intermolecular interactions .

The SMILES notation (CCOC(=O)CC(=O)C=CC1=CC=C(C=C1)OC) and InChIKey (DEWQNTQEHCLPTA-QPJJXVBHSA-N) provide unambiguous representations of its connectivity and stereochemistry . X-ray crystallography studies on analogous compounds, such as ethyl 4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, reveal dihedral angles of ~54° between the aromatic ring and the ester-ketone plane, suggesting limited conjugation between these moieties .

Physicochemical Properties

Key properties include:

-

Storage: Stable at room temperature under inert conditions .

-

Hazards: Classified with GHS07 warnings (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .

The compound’s solubility profile remains undocumented in available sources, though β-keto esters generally exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Synthesis and Reaction Pathways

Synthetic Routes

(E)-Ethyl 5-(4-methoxyphenyl)-3-oxopent-4-enoate is synthesized via Claisen-Schmidt condensation between 4-methoxybenzaldehyde and ethyl acetoacetate under basic conditions. This reaction proceeds through enolate formation, followed by aldol addition and dehydration to yield the α,β-unsaturated ketone . Alternative methods may involve:

-

Michael addition of ethyl acetoacetate to cinnamaldehyde derivatives.

-

Cross-aldol reactions using organocatalysts to control stereochemistry.

A representative procedure involves refluxing equimolar amounts of 4-methoxybenzaldehyde and ethyl acetoacetate in ethanol with piperidine as a base, yielding the product after 6–8 hours . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent).

Reactivity and Functionalization

The compound’s β-keto ester and enone functionalities render it a 1,2,4-trielectrophile, enabling diverse transformations:

-

Cyclocondensations: Reacts with hydrazines or hydroxylamine to form pyrazoles or isoxazoles, respectively .

-

Michael additions: Nucleophiles (e.g., amines, thiols) add to the α,β-unsaturated ketone, generating substituted derivatives.

-

Reductions: Selective reduction of the ketone or double bond using NaBH₄ or hydrogenation catalysts.

Applications in Organic Synthesis

Heterocycle Synthesis

This compound is pivotal in constructing 1H-pyrazole and pyrrole scaffolds, which are pharmacophores in NSAIDs and antiviral agents . For example, reaction with phenylhydrazine yields 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate, a potential COX-2 inhibitor.

Material Science

Conjugated enones participate in Diels-Alder reactions to form six-membered rings, useful in polymer and dendrimer synthesis. The 4-methoxyphenyl group enhances solubility in organic matrices, facilitating applications in optoelectronic materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume